2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-
Overview
Description
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a heterocyclic pyran ring. This specific compound features a thiazole ring substituted with a phenyl group at the 3-position of the benzopyran core. Benzopyrans are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- are acetylcholinesterases (AChEs) . AChEs are crucial enzymes involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets (AChEs) by acting as an inhibitor . It binds to the active site of the enzyme, preventing the normal substrate, acetylcholine, from accessing the site. This results in an accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- typically involves the formation of the benzopyran core followed by the introduction of the thiazole ring. One common method is the Knoevenagel condensation reaction, where salicylaldehyde reacts with a β-ketoester in the presence of a base to form the benzopyran core. The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-based catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans and thiazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant and fragrance properties.
2-Phenyl-1-benzopyran-4-one (Flavone): Exhibits antioxidant and anti-inflammatory activities.
4H-1-Benzopyran-4-one (Chromone): Used in the synthesis of pharmaceuticals and dyes.
Uniqueness
2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- is unique due to the presence of both a benzopyran and a thiazole ring, which imparts distinct biological activities. The combination of these two moieties enhances its potential as a multifunctional compound with applications in various fields .
Properties
IUPAC Name |
3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)15-11-22-17(19-15)12-6-2-1-3-7-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIBHLXITYCPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356730 | |
Record name | 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88735-48-2 | |
Record name | 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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